5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine
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Overview
Description
5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethyl-phenyl group attached to the imidazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine typically involves the reaction of 3,4-dimethylaniline with other reagents under specific conditions. One common method involves the diazotization of 3,4-dimethylaniline followed by reduction and hydrolysis . The reaction conditions include maintaining the temperature between 10°C and 35°C and adjusting the pH to 7-9 using sodium metabisulfite as the reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key to industrial production is optimizing reaction conditions to achieve high purity and low production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid: Another imidazole derivative with similar structural features.
3,4-Dimethylphenylhydrazine: A related compound used in various chemical reactions.
Uniqueness
5-(3,4-Dimethyl-phenyl)-1-methyl-1H-imidazol-2-ylamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1-methylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-14-12(13)15(11)3/h4-7H,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVQTXBNUIHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(N2C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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